Cas no 1008423-48-0 (8-Ethyl-3a,4,5,9b-tetrahydro-3h-cyclopentacquinoline-4-carboxylic Acid)

8-Ethyl-3a,4,5,9b-tetrahydro-3h-cyclopentacquinoline-4-carboxylic Acid Chemical and Physical Properties
Names and Identifiers
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- 8-Ethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
- BBL020993
- MFCD06653340
- STK893699
- AKOS001476686
- BRD-A00232488-001-01-5
- BS-29909
- CS-0206704
- 1008423-48-0
- 8-ethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylicacid
- 8-Ethyl-3a,4,5,9b-tetrahydro-3h-cyclopentacquinoline-4-carboxylic Acid
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- MDL: MFCD06653340
- Inchi: InChI=1S/C15H17NO2/c1-2-9-6-7-13-12(8-9)10-4-3-5-11(10)14(16-13)15(17)18/h3-4,6-8,10-11,14,16H,2,5H2,1H3,(H,17,18)
- InChI Key: JTSJPXTXISWCHS-UHFFFAOYSA-N
- SMILES: CCC1=CC2=C(C=C1)NC(C3C2C=CC3)C(=O)O
Computed Properties
- Exact Mass: 243.125929g/mol
- Monoisotopic Mass: 243.125929g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 366
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 243.3g/mol
- XLogP3: 3.3
- Topological Polar Surface Area: 49.3Ų
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Boiling Point: 420.6±45.0 °C at 760 mmHg
- Flash Point: 208.2±28.7 °C
- Vapor Pressure: 0.0±1.0 mmHg at 25°C
8-Ethyl-3a,4,5,9b-tetrahydro-3h-cyclopentacquinoline-4-carboxylic Acid Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
8-Ethyl-3a,4,5,9b-tetrahydro-3h-cyclopentacquinoline-4-carboxylic Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | E926278-250mg |
8-Ethyl-3a,4,5,9b-tetrahydro-3h-cyclopenta[c]quinoline-4-carboxylic Acid |
1008423-48-0 | 250mg |
$98.00 | 2023-05-18 | ||
A2B Chem LLC | AI05069-5g |
8-Ethyl-3a,4,5,9b-tetrahydro-3h-cyclopenta[c]quinoline-4-carboxylic acid |
1008423-48-0 | 95% | 5g |
$706.00 | 2024-04-20 | |
A2B Chem LLC | AI05069-1g |
8-Ethyl-3a,4,5,9b-tetrahydro-3h-cyclopenta[c]quinoline-4-carboxylic acid |
1008423-48-0 | 95% | 1g |
$209.00 | 2024-04-20 | |
abcr | AB383003-250mg |
8-Ethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid; . |
1008423-48-0 | 250mg |
€178.00 | 2024-07-24 | ||
TRC | E926278-25mg |
8-Ethyl-3a,4,5,9b-tetrahydro-3h-cyclopenta[c]quinoline-4-carboxylic Acid |
1008423-48-0 | 25mg |
$64.00 | 2023-05-18 | ||
TRC | E926278-50mg |
8-Ethyl-3a,4,5,9b-tetrahydro-3h-cyclopenta[c]quinoline-4-carboxylic Acid |
1008423-48-0 | 50mg |
$75.00 | 2023-05-18 | ||
abcr | AB383003-250 mg |
8-Ethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid |
1008423-48-0 | 250MG |
€168.40 | 2022-06-10 | ||
Ambeed | A656082-1g |
8-Ethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid |
1008423-48-0 | 95% | 1g |
$228.0 | 2024-04-26 | |
1PlusChem | 1P00H9T9-5g |
8-Ethyl-3a,4,5,9b-tetrahydro-3h-cyclopenta[c]quinoline-4-carboxylic acid |
1008423-48-0 | 95% | 5g |
$750.00 | 2025-02-28 | |
1PlusChem | 1P00H9T9-250mg |
8-Ethyl-3a,4,5,9b-tetrahydro-3h-cyclopenta[c]quinoline-4-carboxylic acid |
1008423-48-0 | 95% | 250mg |
$105.00 | 2025-02-28 |
8-Ethyl-3a,4,5,9b-tetrahydro-3h-cyclopentacquinoline-4-carboxylic Acid Related Literature
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
Additional information on 8-Ethyl-3a,4,5,9b-tetrahydro-3h-cyclopentacquinoline-4-carboxylic Acid
Research Briefing on 8-Ethyl-3a,4,5,9b-tetrahydro-3h-cyclopentacquinoline-4-carboxylic Acid (CAS: 1008423-48-0)
The compound 8-Ethyl-3a,4,5,9b-tetrahydro-3h-cyclopentacquinoline-4-carboxylic Acid (CAS: 1008423-48-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This briefing synthesizes the latest research findings on this molecule, focusing on its synthesis, pharmacological properties, and emerging applications in drug discovery.
Recent studies have highlighted the unique structural features of 8-Ethyl-3a,4,5,9b-tetrahydro-3h-cyclopentacquinoline-4-carboxylic Acid, which contribute to its bioactivity. The molecule's cyclopentacquinoline scaffold, combined with the ethyl and carboxylic acid functional groups, enables selective interactions with biological targets. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a modulator of specific neurotransmitter receptors, suggesting potential applications in neurological disorders.
In terms of synthesis, advancements have been made in optimizing the yield and purity of 8-Ethyl-3a,4,5,9b-tetrahydro-3h-cyclopentacquinoline-4-carboxylic Acid. A novel catalytic method reported in Organic Letters (2024) reduces the number of steps required for its production while maintaining high enantiomeric purity. This breakthrough could facilitate larger-scale production for preclinical and clinical studies.
Pharmacological evaluations have revealed promising results. In vitro assays indicate that this compound exhibits selective binding affinity for G-protein coupled receptors (GPCRs) implicated in pain modulation and inflammation. Animal model studies further support its potential as an analgesic agent with reduced side effects compared to existing therapeutics. These findings were detailed in a recent Bioorganic & Medicinal Chemistry publication (2024).
Ongoing research is exploring the structure-activity relationships (SAR) of 8-Ethyl-3a,4,5,9b-tetrahydro-3h-cyclopentacquinoline-4-carboxylic Acid derivatives. Preliminary data suggest that modifications to the ethyl group or carboxylic acid moiety can significantly alter receptor selectivity and potency. Such insights are driving the design of next-generation analogs with improved pharmacokinetic properties.
In conclusion, 8-Ethyl-3a,4,5,9b-tetrahydro-3h-cyclopentacquinoline-4-carboxylic Acid represents a promising scaffold for drug development, particularly in neuroscience and pain management. Continued research into its mechanism of action and therapeutic potential is warranted. The compound's unique chemical properties and recent synthetic advances position it as a valuable candidate for further investigation in medicinal chemistry programs.
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